

An In-Depth Technical Guide to the Chemical Structure of Ethyl Chlorogenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Chlorogenate*

Cat. No.: *B15594816*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chlorogenate, the ethyl ester of the widely studied natural phenolic compound chlorogenic acid, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental data. Detailed information on its spectroscopic characteristics, a plausible synthetic route, and an exploration of its potential biological activities and associated signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Ethyl chlorogenate is chemically designated as ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate.^[1] It is formed through the esterification of the carboxyl group of chlorogenic acid with ethanol. The molecule combines the characteristic features of both chlorogenic acid and an ethyl ester, influencing its physical and chemical properties.

General Information

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₂ O ₉	[1]
Molecular Weight	382.4 g/mol	[1]
IUPAC Name	ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate	[1]
Synonyms	Ethyl chlorogenic acid, Chlorogenic acid ethyl ester	[1] [2]
CAS Number	425408-42-0	[2]

Physicochemical Properties

Property	Value	Notes
Predicted Boiling Point	583.5 ± 50.0 °C	Predicted value.
Predicted Density	1.49 ± 0.1 g/cm ³	Predicted value.
Appearance	Likely a solid	Based on the properties of similar compounds.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Ethyl Chlorogenate**. While a dedicated public repository of its spectra is not readily available, data from related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹H and ¹³C NMR data for **Ethyl Chlorogenate** are not widely published, the expected chemical shifts can be inferred from the known spectra of chlorogenic acid and ethyl esters.

Expected ¹H NMR Features:

- Aromatic Protons: Signals corresponding to the protons on the caffeoyl moiety's benzene ring.
- Vinylic Protons: Doublets for the trans-alkene protons of the caffeoyl group.
- Quinic Acid Protons: A series of multiplets for the protons on the cyclohexane ring.
- Ethyl Group Protons: A characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group of the ethyl ester.

Expected ¹³C NMR Features:

- Carbonyl Carbons: Resonances for the ester and the carboxyl carbons.
- Aromatic and Vinylic Carbons: Signals for the carbons of the benzene ring and the double bond.
- Quinic Acid Carbons: Resonances for the carbons of the cyclohexane ring.
- Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl ester.

Mass Spectrometry (MS)

The mass spectrum of **Ethyl Chlorogenate** is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, loss of the ethyl group, and fragmentation of the quinic acid and caffeoyl moieties, similar to what is observed for chlorogenic acid and its isomers.[3]

Predicted Fragmentation:

- Loss of the ethyl group (-CH₂CH₃)
- Loss of the ethoxy group (-OCH₂CH₃)
- Cleavage of the ester linkage between the quinic acid and caffeic acid moieties.
- Dehydration from the quinic acid ring.

Synthesis of Ethyl Chlorogenate

A plausible and straightforward method for the synthesis of **Ethyl Chlorogenate** is the Fischer esterification of chlorogenic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

- Chlorogenic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., ethyl acetate)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve chlorogenic acid in an excess of anhydrous ethanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.

- Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl Chlorogenate**.
- The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

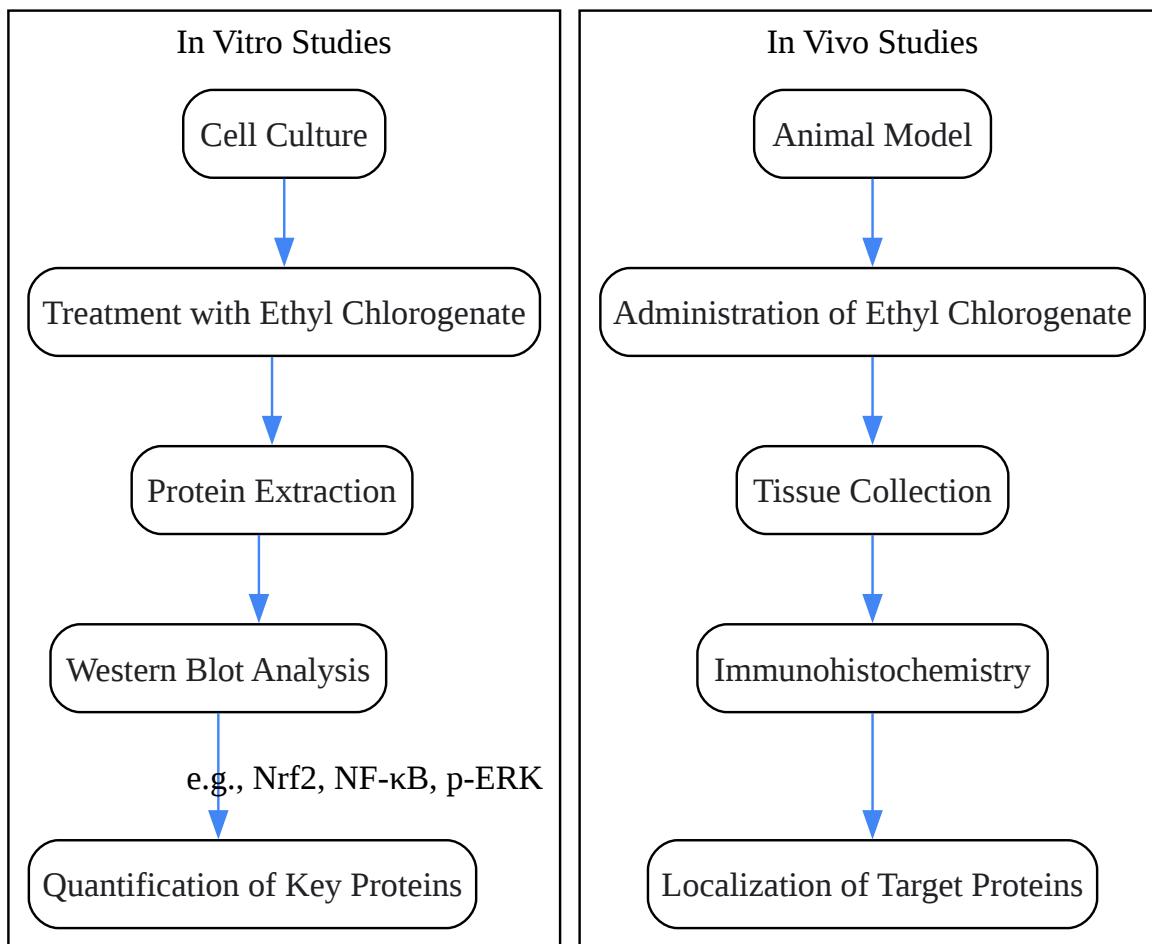
While specific biological studies on **Ethyl Chlorogenate** are limited, the extensive research on its parent compound, chlorogenic acid, provides a strong foundation for predicting its potential biological activities. The addition of the ethyl group may influence its bioavailability and potency. Chlorogenic acid is known to be involved in various signaling pathways.^{[4][5][6]}

Antioxidant and Anti-inflammatory Pathways

Chlorogenic acid is a potent antioxidant and anti-inflammatory agent. It is known to modulate key signaling pathways involved in cellular stress and inflammation.

Logical Workflow for Investigating Antioxidant and Anti-inflammatory Effects:

[Click to download full resolution via product page](#)


Caption: Hypothesized mechanism of **Ethyl Chlorogenate**'s antioxidant and anti-inflammatory action.

Potential Signaling Pathways of Interest

Based on the known activities of chlorogenic acid, the following signaling pathways are of significant interest for future studies on **Ethyl Chlorogenate**:

- Nrf2/ARE Pathway: This pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 by compounds like chlorogenic acid leads to the expression of antioxidant and detoxifying enzymes.[\[5\]](#)
- NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Chlorogenic acid has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[\[5\]](#)
- MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including inflammation and apoptosis. The effect of chlorogenic acid on these pathways is complex and context-dependent.

Experimental Workflow for Signaling Pathway Analysis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Chlorogenate | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 425408-42-0 | Ethyl chlorogenate [phytopurify.com]
- 3. harvest.usask.ca [harvest.usask.ca]

- 4. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 6. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Ethyl Chlorogenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594816#understanding-the-chemical-structure-of-ethyl-chlorogenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com